3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide
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Description
3,4-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
Compounds with pyridyl substitutions and related structures have been shown to exhibit luminescent properties in both DMF solutions and solid states. They form nano-aggregates with enhanced emission in aqueous-DMF solutions, displaying mechanochromic properties and multi-stimuli responsiveness. This suggests potential applications in optical materials and sensors (Srivastava et al., 2017).
Medicinal Chemistry: Anticancer and Antineoplastic Activities
N-substituted benzamides, such as MGCD0103, have been identified as orally active, isotype-selective histone deacetylase (HDAC) inhibitors with significant antitumor activity. This points to applications in developing anticancer drugs (Zhou et al., 2008).
Advanced Polymer Materials
Research on polymers incorporating sulfur, ether, and trifluoromethyl linkages has led to the development of novel organic-soluble polyamide-imides (PAIs) with outstanding solubility and thermal stability. These materials are promising for high-performance applications due to their low refractive indexes and low birefringence, suggesting potential uses in electronics and coatings (Shockravi et al., 2009).
Antibacterial Agents
Studies on acylthioureas have demonstrated significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms. This indicates the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
3,4-difluoro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-21-8-2-4-14(21)11-22(12-15-5-3-9-24-15)18(23)13-6-7-16(19)17(20)10-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNTRWPABLKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.